

Spectroscopic Profile of N-Pentylhydroxylamine: A Technical Guide

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Compound of Interest

Compound Name: *N-pentylhydroxylamine*

Cat. No.: *B8717554*

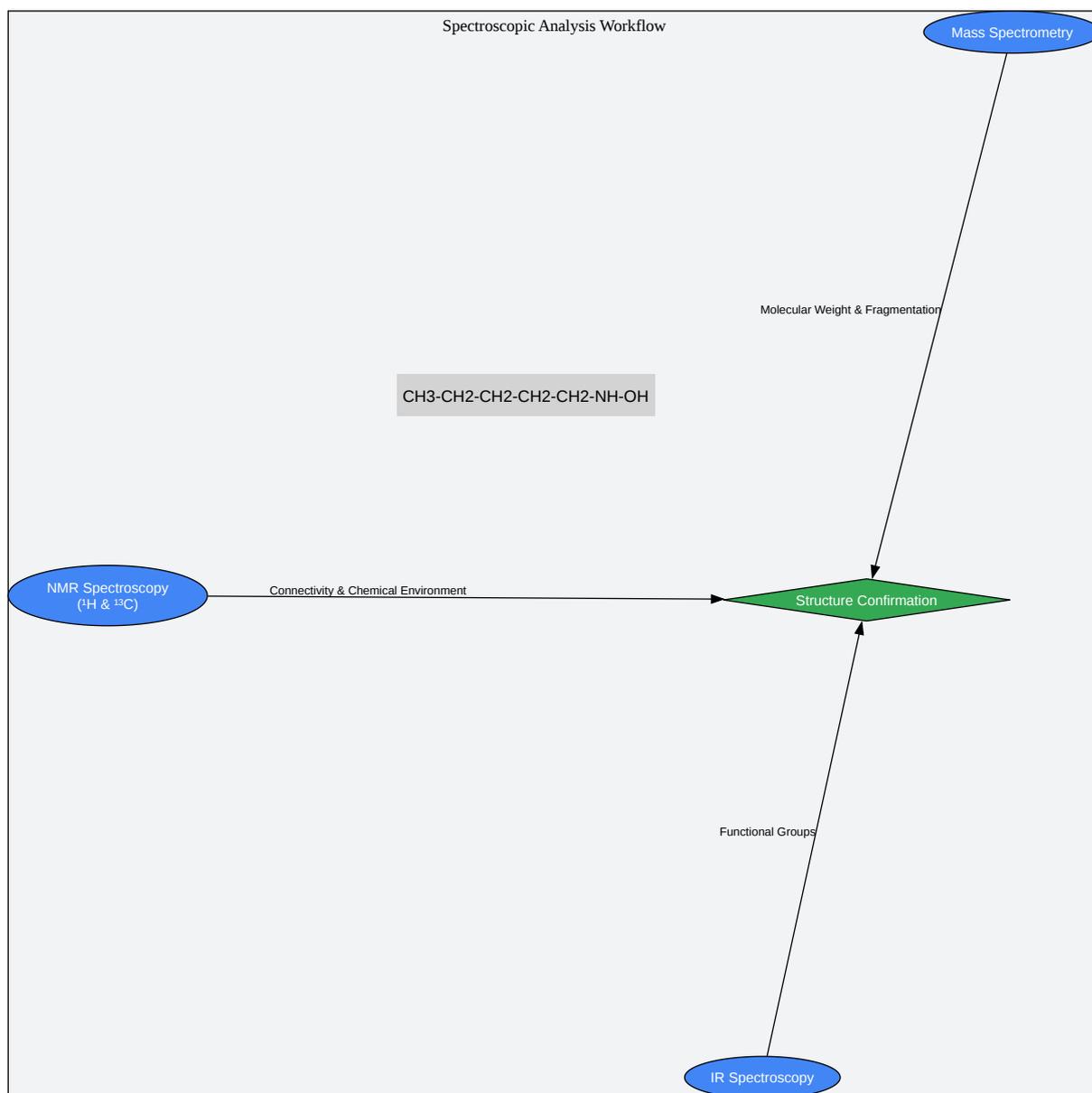
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Introduction

N-pentylhydroxylamine, a member of the N-alkylhydroxylamine class of compounds, possesses a unique molecular architecture that makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Its reactivity and potential biological activity are intrinsically linked to its structure. A comprehensive understanding of its molecular identity is paramount for researchers, and this is most effectively achieved through a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-pentylhydroxylamine**. The presented data is a synthesis of established spectroscopic principles and data from analogous compounds, offering a robust predictive framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

A foundational step in spectroscopic analysis is the visualization of the molecule's structure and the logical flow of its characterization.



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Caption: Molecular structure and spectroscopic analysis workflow for **N-pentylhydroxylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular connectivity can be constructed.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of **N-pentylhydroxylamine** is expected to show distinct signals for the protons on the pentyl chain and the hydroxyl and amine protons. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
CH ₃ (H-5)	0.9 - 1.0	Triplet (t)	3H
CH ₂ (H-4)	1.2 - 1.4	Sextet (sxt)	2H
CH ₂ (H-3)	1.4 - 1.6	Quintet (quin)	2H
CH ₂ (H-2)	1.5 - 1.7	Quintet (quin)	2H
CH ₂ (H-1)	2.8 - 3.0	Triplet (t)	2H
NH	5.0 - 7.0 (broad)	Singlet (s, broad)	1H
OH	7.0 - 9.0 (broad)	Singlet (s, broad)	1H

Interpretation:

- The methyl (CH₃) protons at the end of the pentyl chain are expected to appear as a triplet at the most upfield region due to their distance from the electronegative hydroxylamino group.
- The methylene (CH₂) protons of the pentyl chain will exhibit complex splitting patterns (sextet and quintets) due to coupling with adjacent methylene groups. Their chemical shifts will gradually increase as they get closer to the nitrogen atom.
- The methylene protons adjacent to the nitrogen (CH₂-N) will be the most deshielded of the alkyl protons, appearing as a triplet further downfield.

- The NH and OH protons are expected to be broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2] In the presence of D₂O, these signals would disappear due to proton-deuterium exchange.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
CH ₃ (C-5)	13 - 15
CH ₂ (C-4)	22 - 24
CH ₂ (C-3)	28 - 30
CH ₂ (C-2)	31 - 33
CH ₂ (C-1)	55 - 60

Interpretation:

- The five carbon atoms of the pentyl chain are chemically distinct and therefore should give rise to five separate signals in the ¹³C NMR spectrum.[3]
- The methyl carbon (C-5) is expected to be the most upfield signal.
- The chemical shifts of the methylene carbons (C-2, C-3, C-4) will be in the typical aliphatic region.
- The methylene carbon attached to the nitrogen (C-1) will be significantly deshielded and appear at the lowest field among the aliphatic carbons due to the electron-withdrawing effect of the nitrogen atom.[4]

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N-pentylhydroxylamine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of labile protons (NH and OH).
- **Instrument Setup:**
 - Insert the NMR tube into the spinner turbine and adjust the depth.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- **Data Acquisition:**
 - Acquire a ^1H NMR spectrum using a standard pulse sequence.
 - Acquire a ^{13}C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
- **Data Processing:**
 - Apply Fourier transformation to the raw data.
 - Phase the spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands and Interpretation

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
O-H stretch	3200 - 3600	Strong, Broad
N-H stretch	3100 - 3300	Medium, Broad
C-H stretch (sp ³)	2850 - 2960	Strong
N-O stretch	900 - 1100	Medium
C-N stretch	1000 - 1250	Medium
C-H bend	1350 - 1470	Medium

Interpretation:

- A broad and strong absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration, indicative of the hydroxyl group.^{[5][6]} The broadness is due to hydrogen bonding.
- A medium intensity, broad band in the 3100-3300 cm⁻¹ region is expected for the N-H stretching vibration.^{[7][8]}
- Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the pentyl chain's sp³ hybridized carbons.^[9]
- The presence of N-O and C-N stretching vibrations in the fingerprint region (around 900-1250 cm⁻¹) further confirms the hydroxylamine functionality.^[7]
- Bending vibrations for the C-H bonds of the alkyl chain will appear in the 1350-1470 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **N-pentylhydroxylamine**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

- Instrument Setup:
 - Ensure the spectrometer's sample compartment is clean and dry.
 - Collect a background spectrum of the empty sample holder (salt plates or clean ATR crystal). This will be subtracted from the sample spectrum.
- Data Acquisition:
 - Place the prepared sample in the spectrometer.
 - Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- Data Processing:
 - The software will automatically subtract the background spectrum.
 - The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
 - Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation

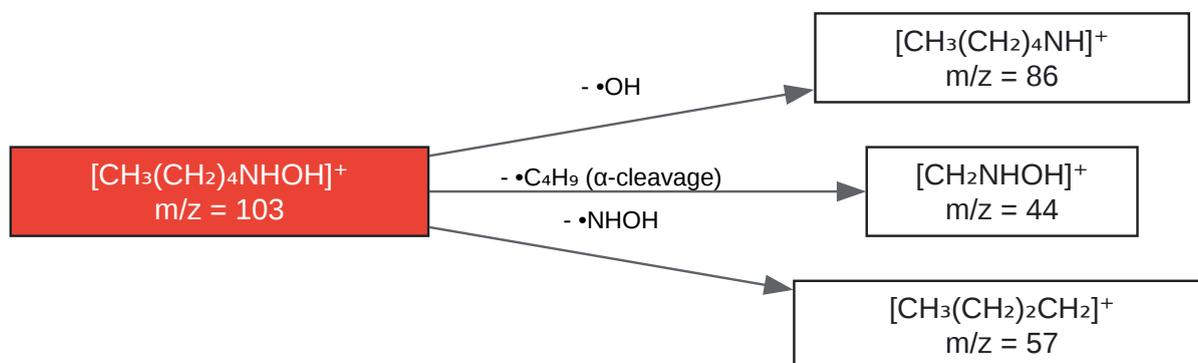
For **N-pentylhydroxylamine** ($\text{C}_5\text{H}_{13}\text{NO}$), the molecular weight is 103.10 g/mol . The molecular ion peak (M^+) is expected at an m/z of 103.

Key Predicted Fragments:

m/z	Proposed Fragment	Notes
103	$[\text{CH}_3(\text{CH}_2)_4\text{NHOH}]^+$	Molecular ion (M^+)
86	$[\text{CH}_3(\text{CH}_2)_4\text{NH}]^+$	Loss of $\bullet\text{OH}$ radical
72	$[\text{CH}_3(\text{CH}_2)_3\text{NHOH}]^+\bullet$ or $[\text{CH}_2(\text{CH}_2)_3\text{NHOH}]^+$	Alpha-cleavage with loss of $\bullet\text{CH}_3$ or beta-cleavage with loss of C_2H_5 radical
58	$[\text{CH}_3\text{CH}_2\text{NHOH}]^+$	Fragmentation of the pentyl chain
44	$[\text{CH}_2\text{NHOH}]^+$	Alpha-cleavage with loss of a butyl radical ($\bullet\text{C}_4\text{H}_9$)
31	$[\text{CH}_2\text{OH}]^+$ or $[\text{NHOH}]^+$	Further fragmentation

Interpretation:

- The molecular ion peak (M^+) at m/z 103 confirms the molecular weight of the compound. According to the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.[\[10\]](#)
- Alpha-cleavage is a common fragmentation pathway for amines and alcohols.[\[10\]](#) For **N-pentylhydroxylamine**, cleavage of the C-C bond adjacent to the nitrogen is expected. The most likely alpha-cleavage would involve the loss of a butyl radical (C_4H_9) to form a fragment at m/z 44.
- Loss of a hydroxyl radical ($\bullet\text{OH}$) can lead to a peak at m/z 86.
- Fragmentation of the pentyl chain will produce a series of peaks corresponding to the loss of alkyl radicals.



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Caption: Predicted key fragmentation pathways for **N-pentylhydroxylamine** in mass spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **N-pentylhydroxylamine** in a volatile organic solvent (e.g., dichloromethane, methanol).
- Instrument Setup:
 - Set the GC oven temperature program to separate the components of the sample.
 - Set the MS parameters, including the ionization mode (typically Electron Ionization, EI) and the mass range to be scanned.
- Data Acquisition:
 - Inject the sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column where separation occurs.
 - As the compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.
 - The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

- Data Analysis:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to deduce the structure of the compound.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **N-pentylhydroxylamine**. While this guide presents a predictive spectroscopic profile, it establishes a robust framework for researchers to interpret experimental data. The detailed protocols outlined herein offer a standardized approach to obtaining high-quality spectra, ensuring data integrity and reproducibility. This foundational understanding of the spectroscopic properties of **N-pentylhydroxylamine** is critical for its application in synthetic chemistry and drug discovery, enabling scientists to confidently track its presence, purity, and transformations in complex chemical environments.

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